Cyclopentanone, 3-hydroxy-, (R)-
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Overview
Description
Cyclopentanone, 3-hydroxy-, ®- is a chiral compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . This compound is a white to light yellow solid with a spicy and floral odor. It is soluble in water and many organic solvents . Cyclopentanone, 3-hydroxy-, ®- is an important intermediate in organic synthesis, particularly in the production of chiral compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 3-hydroxy-, ®- can be synthesized from the oxidation of cyclopentene. The process involves a series of reactions, including the formation of an epoxide intermediate, followed by hydrolysis to yield the desired product . Another method involves the catalytic hydrogenation of furfural to cyclopentanone, followed by selective oxidation to obtain Cyclopentanone, 3-hydroxy-, ®- .
Industrial Production Methods
Industrial production of Cyclopentanone, 3-hydroxy-, ®- typically involves the catalytic conversion of biomass-derived furfural using Ru/C and Al11.6PO23.7 catalysts in water as the medium . The reaction conditions, such as hydrogen pressure and temperature, are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-hydroxy-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Oxidation of Cyclopentanone, 3-hydroxy-, ®- can yield cyclopentanone.
Reduction: Reduction can produce cyclopentanol.
Substitution: Halogenation can result in halogenated derivatives of cyclopentanone.
Scientific Research Applications
Cyclopentanone, 3-hydroxy-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3-hydroxy-, ®- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it can act as a substrate for various enzymes, leading to the formation of different products through enzymatic transformations . The compound’s chiral nature allows it to participate in stereoselective reactions, which are crucial in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Cyclopentanone, 3-hydroxy-, ®- can be compared with other similar compounds such as:
Cyclopentanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its reactivity and applications.
3-Hydroxycyclopentanone: Similar structure but may differ in stereochemistry, affecting its biological activity and chemical properties.
Cyclopentanone, 3-hydroxy-, ®- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C5H8O2 |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3R)-3-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
GULNLSGTYCQLLM-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1O |
Canonical SMILES |
C1CC(=O)CC1O |
Origin of Product |
United States |
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